ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Overview
Description
Ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C22H26Cl2N4O4S and its molecular weight is 513.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 512.1051819 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : A study explored the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate. These compounds exhibited significant antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Faty, Hussein, & Youssef, 2010).
Vasodilation Properties : Another study synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and tested them for vasodilation activity. Certain compounds showed remarkable potency in vasodilation, indicating potential applications in cardiovascular research (Girgis et al., 2008).
Antimicrobial and Enzyme Inhibition Activities : A study on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties revealed that some compounds possess good to moderate antimicrobial activity against test microorganisms. Additionally, two compounds exhibited antiurease activity, and four displayed antilipase activity, suggesting their potential in enzyme inhibition studies (Başoğlu, Ulker, & Alpay‐Karaoglu, 2013).
Anti-inflammatory and Analgesic Activities : Novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives were synthesized and evaluated for antimicrobial and anti-inflammatory activities. Some derivatives showed good or moderate activities, particularly against Gram-positive bacteria, in addition to dose-dependent anti-inflammatory activity in vivo, highlighting their potential as therapeutic agents (Al-Omar et al., 2010).
Synthesis and Characterization
- Novel Compounds Synthesis : Research into the synthesis of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones aimed at creating cyclized systems with potential anti-proliferative activity. This study showcased the design and synthesis of new thiophene and benzothiophene derivatives, some of which showed significant activity against tumor cell lines, illustrating the compound's potential in cancer research (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Properties
IUPAC Name |
ethyl 5-carbamoyl-2-[[2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N4O4S/c1-3-32-22(31)18-13(2)19(20(25)30)33-21(18)26-17(29)12-28-9-7-27(8-10-28)11-14-15(23)5-4-6-16(14)24/h4-6H,3,7-12H2,1-2H3,(H2,25,30)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJUEQQDPRJEDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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